molecular formula C15H16F2N2OS B7555689 4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole

4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole

Cat. No.: B7555689
M. Wt: 310.4 g/mol
InChI Key: UWSDFUDSQSXQQF-UHFFFAOYSA-N
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Description

4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a piperidinyl-thiazole moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-[4-(difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2OS/c16-15(17)20-12-3-1-10(2-4-12)13-9-21-14(19-13)11-5-7-18-8-6-11/h1-4,9,11,15,18H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSDFUDSQSXQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoromethoxy Phenyl Intermediate: This step involves the introduction of the difluoromethoxy group to a phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using difluoromethylating agents.

    Synthesis of the Piperidinyl-Thiazole Core: The piperidinyl-thiazole core can be synthesized through a series of cyclization reactions involving thioamides and α-halo ketones.

    Coupling of Intermediates: The final step involves coupling the difluoromethoxy phenyl intermediate with the piperidinyl-thiazole core under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethoxy)phenyl isocyanate: Shares the difluoromethoxy phenyl group but differs in the functional group attached to the phenyl ring.

    2-(Difluoromethoxy)phenyl isothiocyanate: Similar in structure but with an isothiocyanate group instead of the piperidinyl-thiazole moiety.

Uniqueness

4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole is unique due to its combination of the difluoromethoxy phenyl group with the piperidinyl-thiazole core. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

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